BENGHE Foundational & Exploratory

Check Availability & Pricing

BR102910: A Potent and Selective Inhibitor of
Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease that is minimally
expressed in normal adult tissues but is significantly upregulated in the microenvironment of
various pathologies, including cancer, fibrosis, and inflammation.[1] Its restricted expression
pattern and enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase
functions, make it an attractive therapeutic target.[1] BR102910 has emerged as a novel,
potent, and selective small molecule inhibitor of FAP, demonstrating significant promise in
preclinical studies.[1] This technical guide provides a comprehensive overview of BR102910,
including its biochemical activity, selectivity, preclinical efficacy, and the experimental protocols
used for its evaluation.

Biochemical Activity and Selectivity

BR102910 is a highly potent inhibitor of FAP with a reported half-maximal inhibitory
concentration (IC50) in the low nanomolar range. Its selectivity has been evaluated against
closely related proteases, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl
Oligopeptidase (PREP), demonstrating a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of BR102910
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Target Enzyme IC50 (nM)
Fibroblast Activation Protein (FAP) 11]

Prolyl Oligopeptidase (PREP) 49,000[2]
Dipeptidyl Peptidase IV (DPPIV) >10,000*

*Data from the primary publication is required for the precise DPPIV IC50 value.

Preclinical In Vivo Efficacy

The in vivo efficacy of BR102910 was demonstrated in a study using C57BL/6J mice.[1] Oral
administration of BR102910 resulted in a dose-dependent inhibition of FAP activity, highlighting
its potential for systemic therapeutic use.[2]

Table 2: In Vivo FAP Inhibition by BR102910

. Administration Dose Range
Animal Model Observed Effect
Route (mglkg)

Significant dose-
C57BL/6J mice Oral 0-30 dependent FAP
inhibition[2]

*Detailed quantitative results from the in vivo study, such as the percentage of FAP inhibition at
different doses and time points, are pending access to the full-text publication.

Experimental Protocols
In Vitro FAP Inhibition Assay

A fluorogenic assay is a common method to determine the in vitro inhibitory activity of
compounds against FAP.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by the FAP
enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a
decrease in the fluorescent signal.
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Materials:

Recombinant human FAP enzyme

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

Assay buffer (e.g., Tris-HCI buffer, pH 7.5)

Test compound (BR102910) and controls

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of BR102910 in the assay buffer.
» Add a fixed concentration of recombinant human FAP to each well of the microplate.

o Add the diluted BR102910 or vehicle control to the respective wells and incubate for a pre-
determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

o Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g.,
excitation at 400 nm and emission at 505 nm for AFC).

o Calculate the initial reaction rates (V) for each inhibitor concentration.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a suitable dose-response curve to determine the IC50 value.

In Vivo FAP Inhibition Study

Animal Model: C57BL/6J mice are a commonly used inbred strain for in vivo studies.[1]

Principle: To assess the in vivo efficacy of BR102910, the inhibitor is administered to the
animals, and the FAP activity in plasma or tissue samples is measured ex Vivo.
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Procedure:

House C57BL/6J mice under standard laboratory conditions.
o Administer BR102910 orally at various doses (e.g., 0, 3, 10, 30 mg/kg).[2]

» At a specified time point after administration, collect blood samples via a suitable method
(e.g., cardiac puncture) into tubes containing an anticoagulant.

o Prepare plasma by centrifuging the blood samples.

» Measure the FAP activity in the plasma samples using an ex vivo enzymatic assay, similar to
the in vitro assay described above.

e The percentage of FAP inhibition in the treated groups is calculated relative to the vehicle-
treated control group.

» Analyze the dose-response relationship to evaluate the in vivo potency of BR102910.

Signaling Pathways and Experimental Workflows
FAP Signaling Pathway

FAP is known to influence several downstream signaling pathways that are critical in cancer
progression and fibrosis. These include the PI3K/Akt and Ras-ERK pathways, which are
involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified
representation of FAP's role in activating these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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